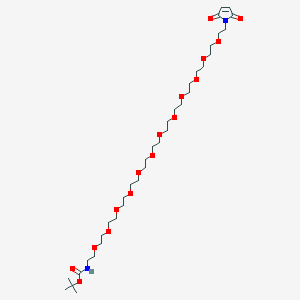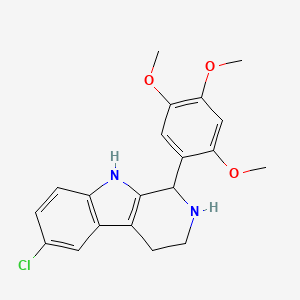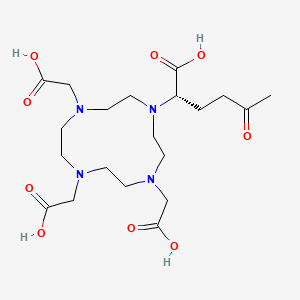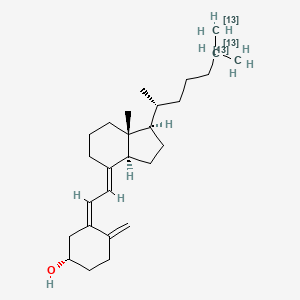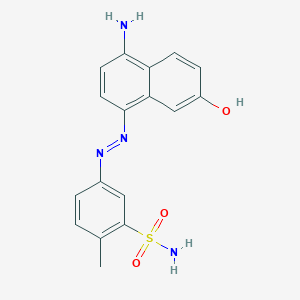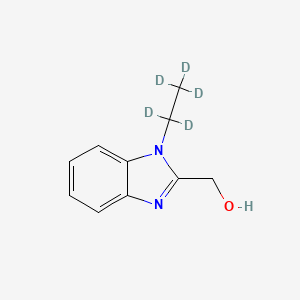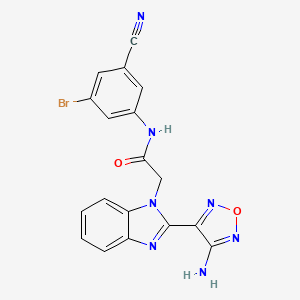
Pelubiprofen-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pelubiprofen-13C,d3 is a stable isotope-labeled compound, specifically a deuterium and carbon-13 labeled version of Pelubiprofen. Pelubiprofen is an orally active, non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid family. It exhibits relatively selective effects on cyclooxygenase-2 (COX-2) activity, making it effective in reducing inflammation and pain .
Vorbereitungsmethoden
The preparation of Pelubiprofen-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Pelubiprofen molecule. The synthetic route typically involves the following steps:
Synthesis of labeled intermediates: The process begins with the synthesis of intermediates labeled with deuterium and carbon-13.
Coupling reactions: These labeled intermediates are then coupled with other reactants to form the final this compound compound.
Purification: The product is purified through crystallization, filtration, and drying to obtain this compound with the desired isotopic labeling
Analyse Chemischer Reaktionen
Pelubiprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pelubiprofen-13C,d3 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolism of Pelubiprofen. The incorporation of stable isotopes allows for precise quantitation and tracking of the compound in various chemical processes.
Biology: In biological research, it is used to study the effects of Pelubiprofen on cellular pathways and molecular targets. The labeled compound helps in understanding the distribution and interaction of Pelubiprofen within biological systems.
Medicine: this compound is utilized in clinical research to investigate the pharmacodynamics and pharmacokinetics of Pelubiprofen. It aids in the development of safer and more effective NSAIDs by providing insights into the drug’s behavior in the human body.
Industry: In the pharmaceutical industry, it is used in the development and testing of new formulations of Pelubiprofen.
Wirkmechanismus
Pelubiprofen-13C,d3 exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, Pelubiprofen inhibits the transforming growth factor-β activated kinase 1-IκB kinase β-NF-κB pathway, contributing to its anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Pelubiprofen-13C,d3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Pelubiprofen: The non-labeled version of Pelubiprofen, which lacks the stable isotopic markers.
Celecoxib: Another COX-2 selective NSAID used for similar therapeutic purposes.
Ibuprofen: A widely used NSAID that belongs to the same 2-arylpropionic acid family but has different pharmacokinetic and pharmacodynamic properties.
The isotopic labeling of this compound makes it particularly valuable for research applications, as it allows for precise tracking and quantitation in various studies .
Eigenschaften
Molekularformel |
C16H18O3 |
|---|---|
Molekulargewicht |
262.32 g/mol |
IUPAC-Name |
3,3,3-trideuterio-2-[4-[(E)-(2-oxocyclohexylidene)methyl]phenyl](313C)propanoic acid |
InChI |
InChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19)/b14-10+/i1+1D3 |
InChI-Schlüssel |
AUZUGWXLBGZUPP-QAXVRLAXSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])C(C1=CC=C(C=C1)/C=C/2\CCCCC2=O)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)

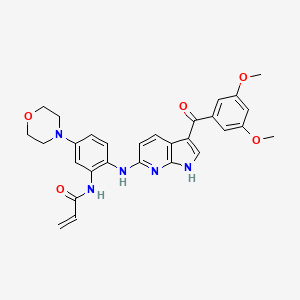
![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
